

# An In-depth Technical Guide to 2,6-Dimethylquinoline-3-carboxylic Acid

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## Compound of Interest

Compound Name: 2,6-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1307025

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This technical guide provides a comprehensive overview of **2,6-Dimethylquinoline-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document consolidates available data on its identifiers, physicochemical properties, and safety information. While a specific experimental protocol for its synthesis is not readily available in the reviewed literature, a general synthetic approach for related quinoline-3-carboxylic acids is presented.

## Core Identifiers and Physicochemical Properties

**2,6-Dimethylquinoline-3-carboxylic acid** is a solid chemical compound with the CAS number 610261-45-5.<sup>[1]</sup> It is typically available with a purity of around 95%.<sup>[1][2]</sup> The following tables summarize the key identifiers and predicted physicochemical properties for this molecule.

Identifier Type	Value	Reference
CAS Number	610261-45-5	[1]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	201.22 g/mol	[4]
InChI	1S/C12H11NO2/c1-7-3-4-11-9(5-7)6-10(12(14)15)8(2)13-11/h3-6H,1-2H3,(H,14,15)	[1][2][3][4]
InChIKey	HCAIPPMINDHAHV-UHFFFAOYSA-N	[1][2][3]
SMILES	CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O	[3]

Property	Value	Notes
Physical Form	Solid	[1][2]
Purity	95%	[1][2]
XlogP (Predicted)	2.5	A measure of lipophilicity.[3]
Storage Temperature	Ambient	[1][2]

## Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's size and shape in the gas phase, which is valuable for analytical characterization.

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	202.08626	141.5
[M+Na] <sup>+</sup>	224.06820	151.5
[M-H] <sup>-</sup>	200.07170	144.2
[M+NH <sub>4</sub> ] <sup>+</sup>	219.11280	160.3
[M+K] <sup>+</sup>	240.04214	148.0
[M+H-H <sub>2</sub> O] <sup>+</sup>	184.07624	135.3
[M+HCOO] <sup>-</sup>	246.07718	161.8
[M+CH <sub>3</sub> COO] <sup>-</sup>	260.09283	185.4
[M+Na-2H] <sup>-</sup>	222.05365	147.8
[M] <sup>+</sup>	201.07843	142.7
[M] <sup>-</sup>	201.07953	142.7

Data from PubChemLite,  
calculated using CCSbase.[3]

## Safety Information

Based on available data, **2,6-Dimethylquinoline-3-carboxylic acid** is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant and may cause respiratory irritation.[1][2]

- Signal Word: Warning[1][2]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
- Precautionary Codes: P261, P271, P280[1][2]

## Experimental Protocols

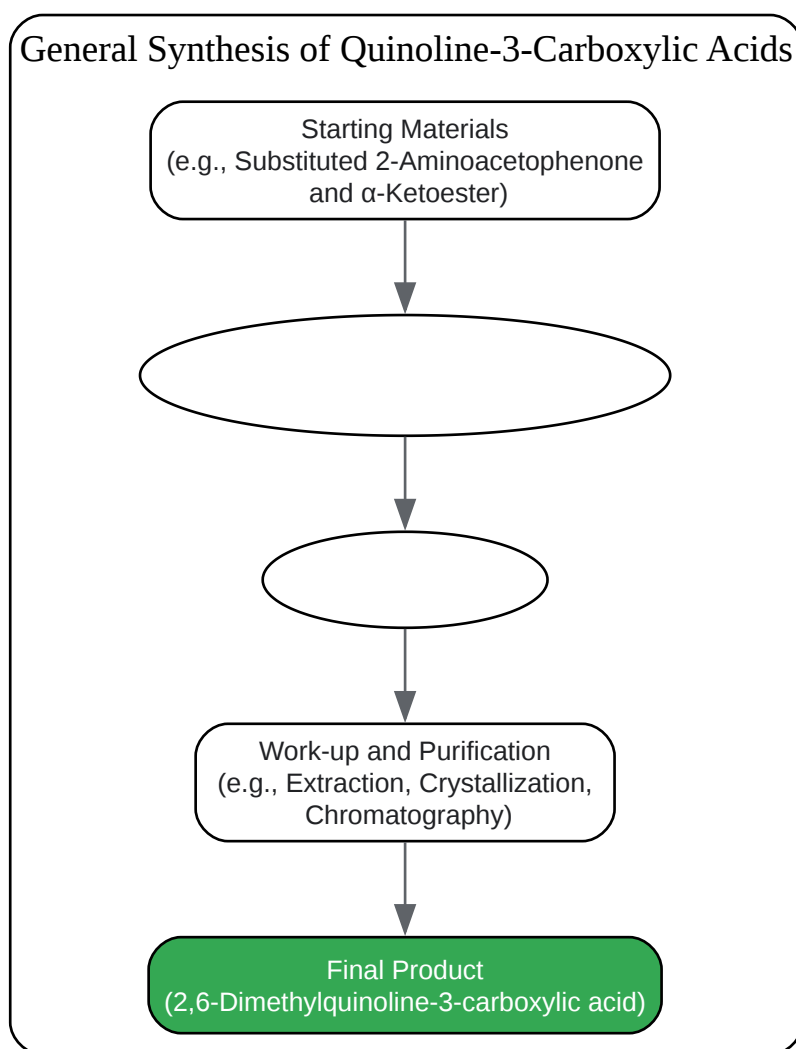
A detailed and validated experimental protocol for the synthesis of **2,6-Dimethylquinoline-3-carboxylic acid** is not available in the public domain literature. However, a general and widely used method for the synthesis of quinoline-3-carboxylic acid derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (such as an  $\alpha$ -methylene ketone or ester).

Another common approach is the Doebner-von Miller reaction, which involves the reaction of an  $\alpha,\beta$ -unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Modifications of these classical methods are often employed to improve yields and introduce diverse substitutions on the quinoline ring.

The synthesis of various quinoline-3-carboxylic acids has been reported as part of studies on protein kinase CK2 inhibitors, though a specific protocol for the 2,6-dimethyl derivative is not provided.<sup>[5][6]</sup> A convenient synthesis for 1,2-dihydroquinoline-3-carboxylic acid derivatives has also been described, which involves a magnesium amide-induced sequential conjugate addition–aldol type condensation.<sup>[7]</sup>

## General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of quinoline-3-carboxylic acids, which could be adapted for the synthesis of **2,6-Dimethylquinoline-3-carboxylic acid**.



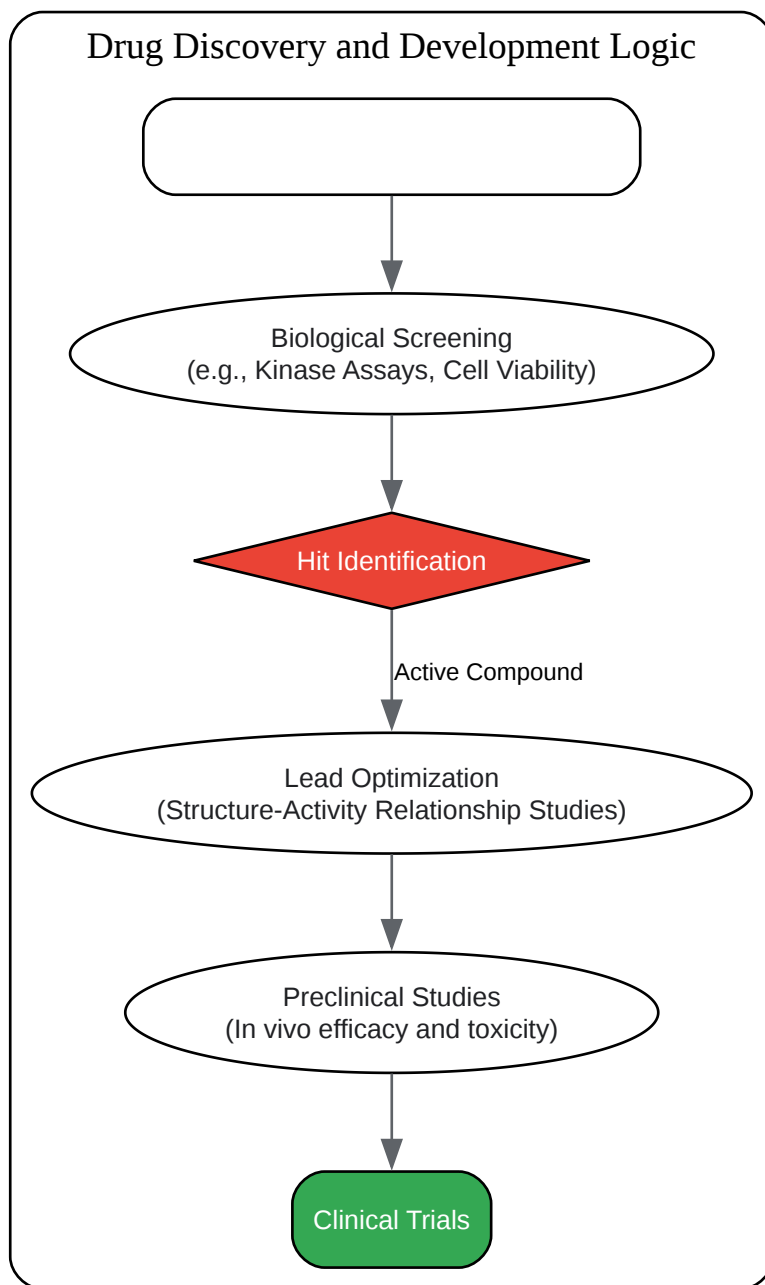
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Caption: A generalized workflow for the synthesis of quinoline-3-carboxylic acids.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of **2,6-Dimethylquinoline-3-carboxylic acid** in any signaling pathways. While quinoline derivatives, in general, are known to exhibit a wide range of biological activities, including potential as inhibitors of protein kinase CK2, specific studies on the biological effects of this particular compound are lacking.[5]

The following diagram illustrates a logical relationship for the investigation of a novel quinoline derivative in a drug discovery context.



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Caption: A logical workflow for the evaluation of a novel chemical entity in drug discovery.

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